molecular formula C21H19Cl2N5O5 B10942876 2,4-dichloro-N'-[(E)-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxyphenyl}methylidene]benzohydrazide

2,4-dichloro-N'-[(E)-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxyphenyl}methylidene]benzohydrazide

Cat. No.: B10942876
M. Wt: 492.3 g/mol
InChI Key: SYORMRUCCCMDCY-YSURURNPSA-N
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Description

2,4-DICHLORO-N-((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)BENZOHYDRAZIDE is a complex organic compound with a unique structure that includes multiple functional groups such as chlorides, nitro groups, and methoxy groups

Preparation Methods

The synthesis of 2,4-DICHLORO-N-((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)BENZOHYDRAZIDE typically involves multiple steps. The synthetic route often starts with the preparation of the core benzohydrazide structure, followed by the introduction of the chlorides, nitro groups, and methoxy groups through various chemical reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4-DICHLORO-N-((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)BENZOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorides can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-DICHLORO-N-((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro groups may participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2,4-DICHLORO-N-((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)BENZOHYDRAZIDE include other benzohydrazides with different substituents. These compounds may share similar chemical properties but differ in their specific reactivity and applications. The uniqueness of 2,4-DICHLORO-N-((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)BENZOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19Cl2N5O5

Molecular Weight

492.3 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methoxy]-3-methoxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H19Cl2N5O5/c1-12-20(28(30)31)13(2)27(26-12)11-33-18-7-4-14(8-19(18)32-3)10-24-25-21(29)16-6-5-15(22)9-17(16)23/h4-10H,11H2,1-3H3,(H,25,29)/b24-10+

InChI Key

SYORMRUCCCMDCY-YSURURNPSA-N

Isomeric SMILES

CC1=C(C(=NN1COC2=C(C=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1COC2=C(C=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)OC)C)[N+](=O)[O-]

Origin of Product

United States

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